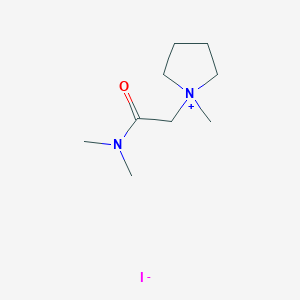
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide is a quaternary ammonium compound with a unique structure that combines a pyrrolidinium ring with a dimethylcarbamoyl group
准备方法
The synthesis of 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide typically involves the reaction of 1-methylpyrrolidine with dimethylcarbamoyl chloride, followed by quaternization with methyl iodide. The reaction conditions often include the use of an organic solvent such as dichloromethane or acetonitrile, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Synthetic Route:
Step 1: 1-Methylpyrrolidine reacts with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the intermediate 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidine.
Step 2: The intermediate is then quaternized with methyl iodide to yield this compound.
Industrial Production: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.
化学反应分析
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may result in the cleavage of the carbamoyl group.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Sodium chloride, sodium bromide, sodium hydroxide
Major Products:
Oxidation: N-oxides
Reduction: Cleaved carbamoyl derivatives
Substitution: Corresponding halide or hydroxide salts
科学研究应用
1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
作用机制
The mechanism of action of 1-((Dimethylcarbamoyl)methyl)-1-methylpyrrolidinium iodide involves its interaction with cellular membranes. The positively charged quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property is particularly useful in its antimicrobial applications.
Molecular Targets and Pathways:
Cell Membranes: Disruption of lipid bilayers
Enzymes: Potential inhibition of key metabolic enzymes in microbes
相似化合物的比较
Benzalkonium Chloride: Commonly used as a disinfectant and antiseptic.
Cetyltrimethylammonium Bromide: Used in hair conditioners and as a surfactant.
Uniqueness:
Structure: The presence of the dimethylcarbamoyl group provides unique chemical reactivity.
Applications: Its potential use in drug delivery and as a phase-transfer catalyst sets it apart from other quaternary ammonium compounds.
属性
CAS 编号 |
22041-40-3 |
|---|---|
分子式 |
C9H19IN2O |
分子量 |
298.16 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(1-methylpyrrolidin-1-ium-1-yl)acetamide;iodide |
InChI |
InChI=1S/C9H19N2O.HI/c1-10(2)9(12)8-11(3)6-4-5-7-11;/h4-8H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
MICZHATXLVGNDI-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C(=O)C[N+]1(CCCC1)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


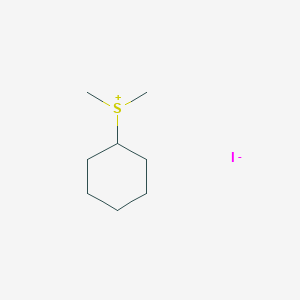
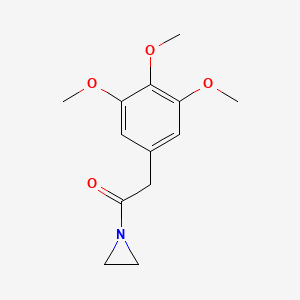

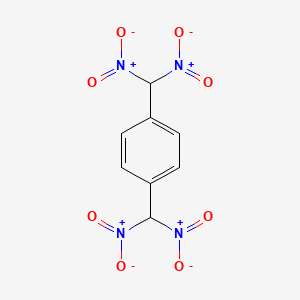
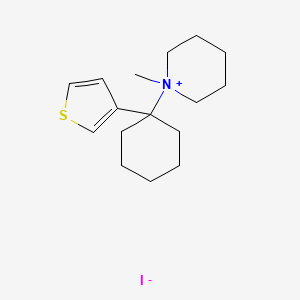

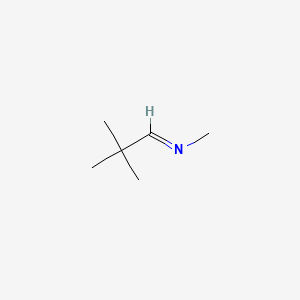
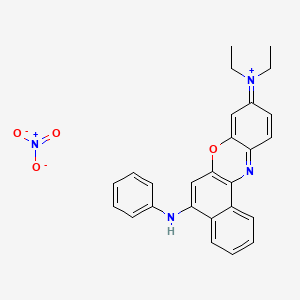

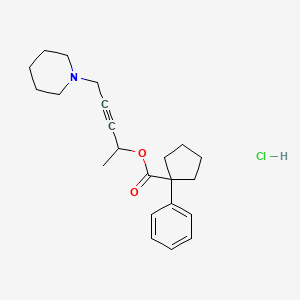

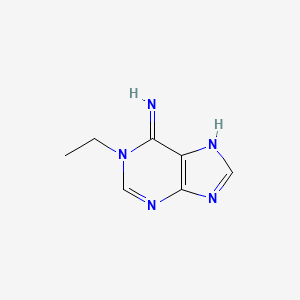
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)
